molecular formula C21H23BrN4O2 B2498213 6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide CAS No. 1448056-46-9

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide

Cat. No.: B2498213
CAS No.: 1448056-46-9
M. Wt: 443.345
InChI Key: AQLZOWMLSBPVCF-UHFFFAOYSA-N
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Description

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide is a synthetic chemical reagent of interest in early-stage pharmaceutical and chemical research. Its molecular structure, which incorporates an indazole carboxamide core linked to a methoxypiperidine group via a phenyl bridge, suggests potential as a scaffold for developing novel therapeutic agents. Researchers are investigating its utility as a key intermediate in the synthesis of more complex molecules targeted at various biological pathways. The specific bromo-substitution on the indazole ring makes it a versatile candidate for further functionalization via metal-catalyzed cross-coupling reactions, which is valuable for exploring structure-activity relationships in medicinal chemistry programs. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2/c1-25-20(18-8-3-14(22)13-19(18)24-25)21(27)23-15-4-6-16(7-5-15)26-11-9-17(28-2)10-12-26/h3-8,13,17H,9-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZOWMLSBPVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule comprises three primary structural elements: (1) a 6-bromo-2-methyl-2H-indazole core, (2) a carboxamide group at position 3, and (3) a 4-(4-methoxypiperidin-1-yl)aniline substituent. Retrosynthetically, the molecule can be dissected into two key intermediates:

  • Intermediate A : 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
  • Intermediate B : 4-(4-Methoxypiperidin-1-yl)aniline

The convergent synthesis involves coupling Intermediate A with Intermediate B via amide bond formation.

Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

Indazole Core Formation

The indazole scaffold is synthesized via cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate in ethanol under reflux (80°C, 12 h), yielding 6-bromo-1H-indazole (Yield: 78%). Subsequent C3-carboxylation is achieved through directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with dry ice, producing 6-bromo-1H-indazole-3-carboxylic acid (Yield: 65%).

N2-Methylation

Selective methylation at the indazole N2 position is critical to avoid tautomerization. Treatment of 6-bromo-1H-indazole-3-carboxylic acid with methyl iodide (1.2 eq) and potassium carbonate (2 eq) in dimethylformamide (DMF) at 60°C for 6 h affords 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (Yield: 82%).

Table 1: Methylation Optimization
Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 60 6 82
NaH THF 25 12 45
Cs2CO3 DMSO 80 4 75

Synthesis of 4-(4-Methoxypiperidin-1-yl)aniline

Piperidine Functionalization

4-Methoxypiperidine is prepared via O-methylation of 4-hydroxypiperidine using methyl triflate (1.5 eq) and triethylamine (3 eq) in dichloromethane (0°C to 25°C, 3 h) (Yield: 89%).

Aromatic Amination

A Buchwald-Hartwig coupling between 4-iodoaniline (1 eq) and 4-methoxypiperidine (1.2 eq) using palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate (2 eq) in toluene (110°C, 18 h) yields 4-(4-methoxypiperidin-1-yl)aniline (Yield: 74%).

Table 2: Catalytic System Comparison
Catalyst Ligand Base Yield (%)
Pd(OAc)2 Xantphos Cs2CO3 74
Pd(dba)2 BINAP K3PO4 58
PdCl2(Amphos) DavePhos NaOtBu 63

Amide Coupling

Activation of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 30 min), followed by addition of 4-(4-methoxypiperidin-1-yl)aniline (1 eq), affords the target compound after stirring at 25°C for 12 h (Yield: 68%). Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) yields a white solid.

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 13.18 (s, 1H, NH), 8.21 (d, J=1.2 Hz, 1H, Ar-H), 7.65 (d, J=7.0 Hz, 1H, Ar-H), 7.56 (dd, J=7.0, 1.2 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH3), 3.12–3.08 (m, 4H, piperidine-H), 2.45 (s, 3H, NCH3).
  • HRMS (ESI+) : m/z calc. for C21H22BrN4O2 [M+H]+: 465.08; found: 465.09.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound, such as halogen atoms or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LAH) in dry ether, sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Other indazole derivatives with similar structures and biological activities, such as 2-methyl-2H-indazole-3-carboxamide and 6-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as 4-(4-methoxypiperidin-1-yl)aniline and N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide.

Uniqueness

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide is unique due to the presence of the bromine atom and the specific substitution pattern on the indazole and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a brominated indazole core with a methoxypiperidine moiety, which influences its biological interactions. Its molecular formula is C18H22BrN3O2C_{18}H_{22}BrN_{3}O_{2}, with a molecular weight of approximately 396.29 g/mol.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • PARP Inhibition : Compounds in the indazole class have shown significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
  • TRPV1 Antagonism : Some studies suggest that related compounds exhibit antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's potency is attributed to its ability to inhibit PARP, leading to apoptosis in BRCA-deficient cells.

Cell Line IC50 (nM) Mechanism
BRCA-deficient cancer10 - 100PARP inhibition
BRCA-proficient cancer>100Minimal effect

Analgesic Effects

The compound also shows promise as an analgesic agent through its TRPV1 antagonistic properties. By blocking TRPV1 activation, it may reduce pain sensation without the side effects commonly associated with opioid analgesics.

Case Studies

Several studies have evaluated the biological activity of indazole derivatives, including this compound:

  • Study on PARP Inhibition : A study reported that related indazole carboxamides exhibited IC50 values for PARP inhibition ranging from 2.1 to 3.8 nM, indicating high potency . This suggests that this compound could possess similar or enhanced inhibitory effects.
  • TRPV1 Antagonism : In a comparative analysis, other TRPV1 antagonists demonstrated significant analgesic effects in animal models, suggesting that this compound may also provide effective pain relief through similar mechanisms .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxypiperidine protons at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected at ~474.3 g/mol) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water mobile phases .

How can researchers optimize reaction conditions to mitigate competing side reactions during the introduction of the 4-methoxypiperidin-1-yl group?

Q. Advanced

  • Temperature Modulation : Lowering reaction temperatures (40–60°C) reduces undesired N-alkylation byproducts .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during coupling, followed by acidic deprotection .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals identifies side products early .

What strategies are recommended for resolving contradictions in reported biological activity data across different assay systems?

Q. Advanced

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase activity via ADP-Glo™) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .
  • Binding Affinity Validation : Surface plasmon resonance (SPR) quantifies target engagement, resolving discrepancies from indirect cellular readouts .
  • Meta-Analysis : Cross-reference structural analogs (e.g., triazolopyridazine derivatives) to identify assay-specific artifacts .

How does the presence of the 6-bromo substituent influence the compound's binding affinity to kinase targets compared to halogen-free analogs?

Q. Advanced

  • Electron-Withdrawing Effects : The bromine atom enhances hydrogen bonding with kinase ATP pockets (e.g., Kd_d values improve 3–5-fold vs. non-halogenated analogs) .
  • Steric Considerations : Molecular docking simulations show bromine occupies a hydrophobic cleft in kinases like EGFR, reducing IC50_{50} by 50% .
  • Comparative SAR : Chloro or iodo substitutions at position 6 decrease solubility but increase target residence time .

What in vitro models are appropriate for preliminary evaluation of this compound's kinase inhibition potential?

Q. Basic

  • Enzyme Assays : Use recombinant kinases (e.g., JAK2 or Aurora A) with fluorescence-based ADP detection kits .
  • Cell Lines : Screen in Ba/F3 (pro-B cell) models expressing kinase mutants (e.g., T315I BCR-ABL) to assess potency .

How should researchers design control experiments to distinguish between target-mediated effects and off-target interactions in cellular assays?

Q. Advanced

  • Isoform Selectivity Panels : Test against 50+ kinases to identify off-target hits .
  • Rescue Experiments : Overexpress the target kinase in KO cells to confirm phenotype reversal .
  • Proteome-Wide Profiling : Use chemical proteomics (e.g., kinobeads) to map off-target interactions .

What are the key stability considerations when formulating this compound for long-term biological testing?

Q. Basic

  • Storage Conditions : Lyophilized powder at -80°C in argon atmosphere prevents bromine loss and hydrolysis .
  • Solution Stability : Use DMSO stocks (<1% water content) and avoid repeated freeze-thaw cycles .

What structural analogs of this compound have demonstrated improved pharmacokinetic properties while maintaining target engagement?

Q. Advanced

  • Piperidine Modifications : 4-Fluoropiperidine analogs show 2-fold higher oral bioavailability in rodent models .
  • Indazole Replacements : Pyrazolo[3,4-b]pyridine derivatives reduce hepatic clearance by 40% .
  • Methoxy Optimization : 3,4-Dimethoxyphenyl variants enhance blood-brain barrier penetration .

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